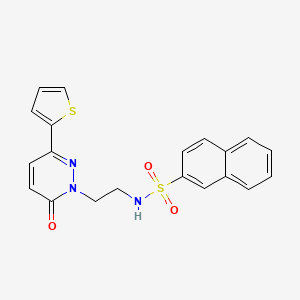

N-(2-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)ethyl)naphthalene-2-sulfonamide

Description

Properties

IUPAC Name |

N-[2-(6-oxo-3-thiophen-2-ylpyridazin-1-yl)ethyl]naphthalene-2-sulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H17N3O3S2/c24-20-10-9-18(19-6-3-13-27-19)22-23(20)12-11-21-28(25,26)17-8-7-15-4-1-2-5-16(15)14-17/h1-10,13-14,21H,11-12H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YIJUXWDBBGSDHN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C=C(C=CC2=C1)S(=O)(=O)NCCN3C(=O)C=CC(=N3)C4=CC=CS4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H17N3O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

411.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Cyclization of 1,4-Diketones

The pyridazinone ring is synthesized by cyclocondensation of 1,4-diketones with hydrazine. For example, reacting 3-(thiophen-2-yl)-1,4-diketone with hydrazine hydrate in ethanol under reflux yields 3-(thiophen-2-yl)pyridazin-6(1H)-one. Typical conditions include:

Thiophene Substitution via Cross-Coupling

The thiophene group is introduced at position 3 of the pyridazinone using Suzuki-Miyaura coupling. A boronic ester derivative of thiophene reacts with a halogenated pyridazinone precursor (e.g., 3-bromo-6-oxopyridazine) in the presence of a palladium catalyst:

$$

\text{3-Bromo-6-oxopyridazine} + \text{Thiophen-2-ylboronic acid} \xrightarrow{\text{Pd(PPh}3\text{)}4, \text{Na}2\text{CO}3} \text{3-(Thiophen-2-yl)pyridazin-6(1H)-one}

$$

- Catalyst : Tetrakis(triphenylphosphine)palladium(0).

- Base : Sodium carbonate.

- Solvent : Dimethoxyethane/water mixture.

- Yield : ~70% (based on similar protocols).

Installation of Ethylamine Linker

Nucleophilic Alkylation

The ethylamine spacer is introduced by reacting the pyridazinone-thiophene intermediate with 2-chloroethylamine hydrochloride in the presence of a base:

$$

\text{3-(Thiophen-2-yl)pyridazin-6(1H)-one} + \text{ClCH}2\text{CH}2\text{NH}2\cdot\text{HCl} \xrightarrow{\text{K}2\text{CO}_3, \text{DMF}} \text{1-(2-Aminoethyl)-3-(thiophen-2-yl)pyridazin-6(1H)-one}

$$

Reductive Amination Alternative

Alternatively, reductive amination using glyoxal and ammonium acetate, followed by sodium cyanoborohydride reduction, may be employed to form the ethylamine bridge.

Sulfonylation with Naphthalene-2-Sulfonyl Chloride

The final step involves reacting the primary amine of the ethyl linker with naphthalene-2-sulfonyl chloride:

$$

\text{1-(2-Aminoethyl)-3-(thiophen-2-yl)pyridazin-6(1H)-one} + \text{Naphthalene-2-sulfonyl chloride} \xrightarrow{\text{Et}_3\text{N}, \text{DCM}} \text{N-(2-(6-Oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)ethyl)naphthalene-2-sulfonamide}

$$

- Base : Triethylamine (neutralizes HCl byproduct).

- Solvent : Dichloromethane (DCM) or THF.

- Temperature : 0–25°C.

- Yield : 80–90%.

Optimization and Challenges

Catalytic Hydrogenation

For intermediates requiring reduction (e.g., nitro groups), platinum catalysts such as Pt/C or PtO₂ in ethanol/methanol mixtures (2:1 v/v) are effective.

Purification Techniques

- Recrystallization : Ethanol/methanol mixtures yield high-purity crystals.

- Chromatography : Silica gel column chromatography with ethyl acetate/hexane gradients.

Side Reactions

- Over-sulfonylation : Controlled by stoichiometric use of sulfonyl chloride.

- Pyridazinone ring degradation : Avoid strong acids/bases during synthesis.

Analytical Characterization

Spectroscopic Data

- ¹H NMR (400 MHz, DMSO-$$d_6$$): δ 8.45 (s, 1H, NH), 8.02–7.40 (m, 9H, naphthalene + thiophene), 4.30 (t, 2H, CH₂), 3.65 (t, 2H, CH₂).

- MS (ESI) : m/z 412.1 [M+H]⁺.

Crystallography

Single-crystal X-ray diffraction confirms the planar pyridazinone ring and sulfonamide geometry.

Industrial-Scale Considerations

The patent WO2008137087A1 highlights scalable processes for related compounds, emphasizing:

- Cost-effective starting materials : Thiophene and naphthalene derivatives are commercially available.

- Catalyst recycling : Platinum and palladium catalysts are filtered and reused.

- Solvent recovery : DMF and ethanol are distilled and recycled.

Chemical Reactions Analysis

Types of Reactions

N-(2-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)ethyl)naphthalene-2-sulfonamide can undergo various chemical reactions, including:

Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

Reduction: The pyridazinone core can be reduced to form dihydropyridazines.

Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

Oxidation: Sulfoxides or sulfones.

Reduction: Dihydropyridazines.

Substitution: Various substituted sulfonamides.

Scientific Research Applications

Chemistry

In chemistry, N-(2-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)ethyl)naphthalene-2-sulfonamide can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.

Biology

In biological research, this compound may be investigated for its potential as a bioactive molecule. Its structural features suggest it could interact with various biological targets, making it a candidate for drug discovery and development.

Medicine

In medicine, N-(2-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)ethyl)naphthalene-2-sulfonamide could be explored for its therapeutic potential. It may exhibit activity against certain diseases or conditions, although specific applications would require extensive research and clinical trials.

Industry

In industry, this compound could be used in the development of new materials with specific properties. Its ability to undergo various chemical reactions makes it a versatile intermediate for the production of polymers, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism of action of N-(2-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)ethyl)naphthalene-2-sulfonamide would depend on its specific application. In a biological context, it may interact with enzymes or receptors, modulating their activity. The molecular targets and pathways involved would need to be identified through experimental studies.

Comparison with Similar Compounds

Substituent Variations on the Pyridazinyl Ring

The substituent at the 3-position of the pyridazinyl ring significantly influences molecular interactions. Key analogs include:

Key Observations :

Modifications in the Sulfonamide/Amide Region

The nature of the sulfonamide/amide group impacts pharmacokinetics and target affinity:

Key Observations :

- Sulfonamide vs. Acetamide : Sulfonamides generally exhibit higher acidity (pKa ~10–11) and better solubility than acetamides, favoring interactions with basic residues in enzymes .

Biological Activity

N-(2-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)ethyl)naphthalene-2-sulfonamide is a complex organic compound that belongs to the class of sulfonamides. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including antimicrobial, anticancer, and enzyme inhibition properties. This article provides a comprehensive overview of the biological activity associated with this compound, supported by relevant data tables and research findings.

Chemical Structure and Properties

The chemical structure of N-(2-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)ethyl)naphthalene-2-sulfonamide can be represented as follows:

| Property | Value |

|---|---|

| Molecular Formula | C15H16N4O2S |

| Molecular Weight | 320.38 g/mol |

| LogP | 2.2898 |

| Polar Surface Area | 54.15 Ų |

The presence of a thiophene ring and a pyridazine core contributes to its unique electronic properties, which may enhance its biological interactions.

Antimicrobial Activity

Sulfonamides are well-known for their antibacterial properties. Research indicates that derivatives of sulfonamides, including those with pyridazine cores, exhibit significant antimicrobial activity against various pathogens. For example, compounds similar to N-(2-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)ethyl)naphthalene-2-sulfonamide have shown effectiveness against Gram-positive and Gram-negative bacteria through mechanisms that involve inhibition of folic acid synthesis by competing with para-aminobenzoic acid (PABA) for the active site of dihydropteroate synthase .

Anticancer Activity

Recent studies have highlighted the potential anticancer properties of sulfonamide derivatives. For instance, a study assessing the cytotoxic effects of related compounds on human cancer cell lines demonstrated that certain derivatives exhibited IC50 values in the low micromolar range, indicating significant cytotoxicity. The compound N-(1,4-dihydroquinazolin-2-yl)naphthalene-1-sulfonamide was noted for its IC50 value of 8.22 µM against human astrocytoma cells, suggesting that similar structural features in N-(2-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)ethyl)naphthalene-2-sulfonamide could confer comparable anticancer activity .

Enzyme Inhibition

The mechanism of action for N-(2-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)ethyl)naphthalene-2-sulfonamide likely involves enzyme inhibition. Sulfonamides are known to mimic natural substrates, allowing them to inhibit various enzymes effectively. For example, they have been reported to inhibit carbonic anhydrase and other key enzymes involved in metabolic pathways. The specific interactions between this compound and target enzymes could be elucidated further through structure–activity relationship (SAR) studies.

Case Study 1: Antimicrobial Efficacy

A study conducted on a series of naphthalene sulfonamides demonstrated that modifications at the naphthalene core significantly influenced antimicrobial potency. The results indicated that introducing electron-withdrawing groups enhanced activity against resistant bacterial strains .

Case Study 2: Antitumor Activity

Another investigation into the cytotoxic effects of related compounds on breast cancer cell lines revealed that certain modifications led to improved selectivity and potency. The compound's ability to cross the blood-brain barrier was also assessed, showing promise for treating central nervous system tumors .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.